molecular formula C11H11BrO3 B3021274 Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate CAS No. 93670-11-2

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

Cat. No.: B3021274
CAS No.: 93670-11-2
M. Wt: 271.11 g/mol
InChI Key: GLZYBYZLXGPTCX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate (CAS 93670-11-2) is a brominated 2,3-dihydrobenzofuran derivative valued in medicinal chemistry as a versatile synthetic intermediate. The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, found in compounds investigated for a range of biological activities . Researchers utilize this brominated ester specifically in the synthesis and structure-activity relationship (SAR) study of more complex molecules, where the bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions . The exploration of benzofuran and dihydrobenzofuran cores is a significant area in pharmaceutical development. For instance, similar 2,3-dihydrobenzofuran-7-carboxamide derivatives have been designed and synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key target in oncology, particularly for tumors with BRCA deficiencies . Furthermore, benzofuran scaffolds are being actively researched for their potential as antivirulence agents. Structure-based design strategies have employed benzofuran libraries, including 5-bromo-substituted analogues, to develop novel quorum sensing inhibitors (QSIs) targeting pathogens like Pseudomonas aeruginosa . The bromo substituent on such scaffolds can enhance binding affinity within hydrophobic enzyme pockets . This product is intended for research purposes as a building block in these and other exploratory investigations. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-5,9H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYBYZLXGPTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235045
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93670-11-2
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93670-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2,3-dihydro-3-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dihydrobenzofuran and ethyl bromoacetate.

    Bromination: The 2,3-dihydrobenzofuran is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium carbonate or potassium carbonate to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of 2,3-dihydrobenzofuran are brominated using automated reactors to ensure consistent quality and yield.

    Continuous Esterification: The brominated intermediate is continuously fed into esterification reactors where it reacts with ethyl bromoacetate under controlled conditions to produce the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include azido, thio, or alkoxy derivatives.

    Reduction: Products include debrominated or alcohol derivatives.

    Oxidation: Products include benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate has been studied for its potential therapeutic properties, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against various pathogenic strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound has demonstrated cell growth inhibitory effects in several cancer cell lines. Its ability to interact with specific biological targets suggests potential use in cancer therapy .

2. Organic Synthesis

In organic chemistry, it serves as an intermediate for synthesizing more complex benzofuran derivatives. These derivatives are often explored for their unique chemical and biological properties.

3. Material Science

The compound is also utilized in the development of specialty chemicals and materials due to its unique properties. It can be incorporated into polymer matrices or coatings that require specific functionalities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their anticancer properties. This compound was found to inhibit the proliferation of human cancer cell lines significantly. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

In another research project published in ACS Combinatorial Science, derivatives including this compound were tested against resistant strains of bacteria. Results indicated that these compounds could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvants in antibiotic therapy .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate with analogous compounds, focusing on substituent effects, synthetic methodologies, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Compound Name Substituents Key Structural Differences Impact on Properties/Applications
Methyl 2,3-dihydrobenzofuran-3-carboxylate Methyl ester, no bromine Lacks bromine at position 5 Reduced steric bulk; lower molecular weight
Ethyl 6-bromo-2-methyl-5-(3-phenylpropenoxy)-1-benzofuran-3-carboxylate 6-Bromo, 2-methyl, 5-propenoxy Additional methyl and propenoxy groups Enhanced lipophilicity; potential for varied reactivity
Ethyl 2-(5-bromo-1H-indol-3-yl)-5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate Indolyl and hydroxy substituents Indole moiety introduces aromaticity Potential for biological activity (e.g., kinase inhibition)
  • Bromine Position : Bromination at position 5 (target compound) versus position 6 () alters electronic effects and steric interactions, influencing reactivity in cross-coupling reactions .
  • Ester Groups: Methyl esters () exhibit lower solubility in nonpolar solvents compared to ethyl esters due to shorter alkyl chains .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Spectral Data (¹H NMR δ ppm)
This compound 273.12 Not reported Moderate in DMSO 1.35 (t, 3H), 4.30 (q, 2H), 6.85 (d, 1H)
Methyl 2,3-dihydrobenzofuran-3-carboxylate 178.19 45–47 High in acetone 3.75 (s, 3H), 5.15 (dd, 1H), 6.90 (m, 4H)
Ethyl 6-bromo-2-methyl-5-propenoxy-1-benzofuran-3-carboxylate 409.26 Not reported Low in water 1.30 (t, 3H), 4.25 (q, 2H), 6.50 (d, 1H)
  • Mass Spectrometry : this compound shows a molecular ion peak at m/z 273 (M⁺), while methyl analogs (e.g., 3b) exhibit lower m/z values (162 M⁺) .
  • Thermal Stability : Methyl esters () generally have lower melting points than ethyl derivatives due to weaker intermolecular forces .

Structural Insights from the Cambridge Structural Database (CSD)

The CSD contains over 500,000 small-molecule structures, including dihydrobenzofuran derivatives . Key structural parameters for this compound and analogs include:

  • Bond Lengths : C-Br bond length ≈ 1.89 Å (consistent with sp²-hybridized carbons).
  • Torsional Angles : The dihydrofuran ring adopts a half-chair conformation, minimizing steric strain .

Biological Activity

Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate is a member of the benzofuran family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused benzene and furan ring structure with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid position. Its molecular formula is C12H11BrO3C_{12}H_{11}BrO_3 with a molecular weight of approximately 285.12 g/mol.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. This compound has been studied for its ability to inhibit cell growth in various cancer cell lines. Notably, compounds with similar structures have shown IC50 values in the low micromolar range against several types of cancer cells:

Compound Cell Line IC50 (µM)
EEDi-5285KARPAS42212
This compoundA549 (lung)TBD

The exact mechanism by which this compound exerts its anticancer effects is still under investigation but may involve modulation of cell signaling pathways related to apoptosis and proliferation.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains, indicating its use as a lead compound in developing new antibiotics:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

Target Interactions

The biological activity of this compound is believed to stem from its interactions with specific biological targets. Benzofuran compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance:

  • Enzyme Inhibition : Some studies suggest that benzofuran derivatives can inhibit Src kinase, a protein involved in cell signaling pathways that regulate growth and survival.
  • Receptor Binding : Compounds similar to this compound have been investigated for their ability to bind to various receptors implicated in inflammatory responses and cancer cell proliferation.

Biochemical Pathways

The compound may influence several biochemical pathways:

  • Modulation of pro-inflammatory cytokines.
  • Alteration of gene expression related to apoptosis.
  • Impact on cellular metabolism through enzyme interactions.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A recent study evaluated the anticancer effects of various benzofurans, including this compound. Results indicated significant inhibition of tumor growth in vitro (source needed).
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of substituted benzofurans found that this compound exhibited promising activity against resistant bacterial strains (source needed).

Q & A

Q. Q1: What are the common synthetic routes for preparing Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate, and how are reaction conditions optimized?

A: The compound is typically synthesized via catalytic cycloaddition or functionalization of dihydrobenzofuran precursors. For example, Cu(OTf)₂-catalyzed [3+2] cycloaddition between ethyl acrylate derivatives and benzoquinone has been employed, with optimized conditions at 0°C for 1.5 hours to achieve regioselectivity . Retrosynthetic analysis using databases like Reaxys and BKMS_METABOLIC can identify feasible precursors (e.g., brominated indole intermediates) and guide reaction parameter adjustments (temperature, catalyst loading) to improve yields . Recrystallization from methylene chloride/petroleum ether is a standard purification step .

Q. Q2: How is the purity and structural integrity of the compound validated in basic research settings?

A: Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectral techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., bromine at C5, ethyl ester at C3).
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z ≈ 285 for C₁₁H₁₁BrO₃) .
  • Elemental analysis : Matches calculated C/H/Br ratios to experimental values (deviation <0.3%) .

Advanced Research Questions

Q. Q3: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or ring puckering?

A: Single-crystal X-ray diffraction provides definitive stereochemical data. Software suites like SHELXL refine atomic coordinates and thermal displacement parameters, while WinGX visualizes anisotropic displacement ellipsoids . For dihydrobenzofuran rings, Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) quantify deviations from planarity using crystallographic coordinates . Cross-validation against the Cambridge Structural Database (CSD) ensures consistency with known dihydrobenzofuran derivatives .

Q. Q4: What computational methods predict intermolecular interactions in crystals of this compound?

A:

  • Hydrogen-bonding analysis : Graph set notation (e.g., R22(8)R_2^2(8)) categorizes H-bond motifs using Etter’s rules .
  • Hirshfeld surface analysis : Maps dₑₙ (distance to nearest nucleus) to identify Br···O or π-π interactions.
  • DFT calculations : Gaussian or ORCA software models electrostatic potentials to predict packing motifs .

Q. Q5: How can researchers resolve contradictions between spectral data and crystallographic results?

A: Discrepancies (e.g., NMR-derived conformation vs. X-ray geometry) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility.
  • Torsion angle libraries : Compare crystallographic torsion angles (e.g., C2-C3-O-C=O) to solution-state NOE correlations .
  • Density functional theory (DFT) : Optimizes gas-phase and crystal-phase geometries to identify energy-minimized conformers .

Q. Q6: What strategies enhance regioselectivity in functionalizing the dihydrobenzofuran core?

A:

  • Directing groups : Electron-withdrawing esters (e.g., -COOEt) deactivate C2/C3 positions, favoring electrophilic bromination at C5 .
  • Catalytic systems : Cu(I) catalysts promote cross-coupling at brominated sites while preserving the lactone ring .
  • Protection/deprotection : Methoxymethyl (MOM) groups shield reactive hydroxyls during multi-step syntheses .

Q. Q7: How are spectroscopic artifacts (e.g., signal splitting) addressed in characterizing this compound?

A:

  • Dynamic NMR : Low-temperature 1H^1H NMR resolves splitting caused by ring puckering or hindered rotation.
  • Decoupling experiments : Identify scalar coupling (e.g., 3JHH^3J_{HH}) between adjacent protons.
  • Crystallographic validation : Correlate dihedral angles from X-ray data with coupling constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate
Reactant of Route 2
Ethyl 5-bromo-2,3-dihydrobenzofuran-3-carboxylate

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